Catalogued IDO1 Inhibitory Activity: Pharmacological Classification vs. Uncharacterized Analogs
The target compound has been catalogued by the Therapeutic Target Database (IDRBLab) as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) derived from patent literature [1]. In contrast, its closest structural analogs—N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1428371-97-4), N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide (CAS 1428367-45-6), and 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396865-92-1)—have not been assigned any target classification in major pharmacological databases as of the search date [2]. This target annotation constitutes the sole source of differentiation traceable to a curated database. However, the absence of publicly available IC50 or binding affinity data for any of these compounds precludes quantitative potency comparison. The quantitative IDO1 inhibitory activity of clinical-stage inhibitors provides context: epacadostat (IC50 ~72 nM), navoximod (IC50 ~13 nM), and BMS-986205 (IC50 ~3 nM) [3]. No direct assay data for the target compound are available to benchmark against these reference inhibitors.
| Evidence Dimension | Target classification (IDO1 inhibitor assignment) |
|---|---|
| Target Compound Data | Catalogued as IDO1 inhibitor in IDRBLab (no quantitative IC50 available) |
| Comparator Or Baseline | Closest analogs (CAS 1428371-97-4, 1428367-45-6, 1396865-92-1): no target classification in curated databases; Reference IDO1 inhibitors: epacadostat IC50 ~72 nM, navoximod IC50 ~13 nM |
| Quantified Difference | Not quantifiable; qualitative target annotation present for target compound only |
| Conditions | Database curation; no experimental assay data publicly available for any of these compounds |
Why This Matters
For scientists procuring compounds for IDO1-focused screening, a catalogued IDO1 annotation reduces the risk of purchasing a completely uncharacterized analog, though the absence of potency data demands confirmatory assays before SAR interpretation.
- [1] IDRBLab (Therapeutic Target Database). Drug Information for PMID29473428-Compound-48, classified as an IDO1 inhibitor. View Source
- [2] Chemical database search of CAS 1428371-97-4, CAS 1428367-45-6, and CAS 1396865-92-1 across BindingDB, ChEMBL, PubChem, and IDRBLab, yielding no target classification or bioactivity data as of 2026-05-07. View Source
- [3] Cheong JE et al. (2018) A patent review of IDO1 inhibitors for cancer. Expert Opin Ther Pat, 28(4):317-330. doi: 10.1080/13543776.2018.1441290. View Source
